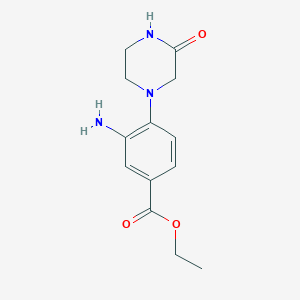

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Description

Its structure combines an ethyl benzoate backbone with a 3-oxopiperazinyl substituent, enabling versatile reactivity for coupling with aldehydes or ketones to form bioactive molecules. This compound has been synthesized via catalytic hydrogenation of nitro precursors using ammonium formate and Pd/C, achieving yields of ~70% . Its applications span antimicrobial research, notably against Mycobacterium tuberculosis , and materials science, where its structural analogs influence polymer properties .

Properties

IUPAC Name |

ethyl 3-amino-4-(3-oxopiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-2-19-13(18)9-3-4-11(10(14)7-9)16-6-5-15-12(17)8-16/h3-4,7H,2,5-6,8,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWKAUBYOFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCNC(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Synthetic Routes

The conventional synthesis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate generally follows a sequential approach involving:

- Preparation of the functionalized benzoate core: Starting from benzoic acid derivatives, the esterification to form the ethyl benzoate scaffold is conducted.

- Introduction of the amino group at the 3-position: This is achieved through selective substitution reactions on the benzoate ring.

- Coupling with a piperazine derivative: The piperazine moiety, particularly the 3-oxo-1-piperazinyl group, is introduced via nucleophilic substitution or coupling reactions.

- Oxidation or direct introduction of the oxo functionality: This step modifies the piperazine ring to incorporate the 3-oxo group.

Typical reagents include piperazine derivatives and coupling agents such as N,N'-carbonyldiimidazole to facilitate bond formation. The reaction conditions often involve refluxing in organic solvents for extended periods, ranging from 12 to 24 hours, to ensure completion.

Advantages: This method is well-established, reliable, and scalable for larger production batches.

Limitations: It is time-consuming, uses larger volumes of solvents, and may require multiple purification steps to achieve high purity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern alternative, offering significant improvements in reaction efficiency:

- Reaction time: Reduced drastically to 0.5–2 hours compared to conventional methods.

- Yield: Typically higher, ranging from 80% to 95%.

- Purity: Enhanced product purity due to controlled heating and uniform energy distribution.

- Environmental impact: Reduced solvent consumption and energy usage make this method more sustainable.

The microwave method uses similar starting materials and reagents as traditional synthesis but accelerates the reaction kinetics by applying microwave radiation, which heats the reaction mixture rapidly and uniformly.

Advantages: Rapid synthesis, higher yields, and lower environmental footprint.

Limitations: Requires specialized microwave reactors, which may have scale-up constraints and higher initial equipment costs.

Alternative Synthetic Approaches

Other methods reported in literature and patents include:

Mixed Anhydride Method: Utilizes mixed anhydrides to activate the carboxylic acid moiety for coupling with piperazine derivatives. Reaction times vary between 3 to 15 hours with yields of 75–90%. This method is suitable for acid-sensitive substrates but requires additional reagents and careful control of reaction conditions.

Coupling Reagent Approach: Employs coupling agents under mild conditions to attach the piperazine moiety. Reaction times range from 4 to 18 hours with yields between 70–90%. This method offers versatility but involves higher reagent costs.

Comparative Analysis of Synthesis Methods

| Synthesis Method | Reaction Time | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Refluxing | 12–24 hours | 70–85% | Well-established, reliable, scalable | Time-consuming, high solvent use |

| Microwave-Assisted | 0.5–2 hours | 80–95% | Rapid, high yields, less solvent | Equipment cost, scale limitations |

| Mixed Anhydride Method | 3–15 hours | 75–90% | Good for acid-sensitive substrates | Additional reagents required |

| Coupling Reagent Approach | 4–18 hours | 70–90% | Mild conditions, versatile | Higher cost of coupling agents |

Detailed Research Findings

The chemical reactivity of this compound is governed by its amino group (nucleophilic), ester functionality (susceptible to hydrolysis), and the 3-oxopiperazine moiety (both nucleophilic and electrophilic sites). These functional groups allow for versatile synthetic modifications and optimization of reaction conditions to improve yield and purity.

Literature reports indicate that the coupling of benzoic acid derivatives with piperazine compounds using carbonyldiimidazole is effective in forming the desired piperazinyl benzoate linkage.

Microwave-assisted synthesis has been validated as a superior method for similar piperazinyl benzoate compounds, demonstrating consistent improvements in reaction time and product quality.

Optimization studies show that reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence the efficiency of the synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Starting Materials | Benzoic acid derivatives, piperazine | Same as conventional |

| Reaction Time | 12–24 hours | 0.5–2 hours |

| Typical Yield | 70–85% | 80–95% |

| Solvent Usage | High | Reduced |

| Equipment | Standard reflux apparatus | Microwave reactor |

| Scalability | High | Moderate |

| Environmental Impact | Higher solvent and energy use | Lower solvent and energy use |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling . The reaction conditions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate has the following chemical characteristics:

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.

The compound features a piperazine ring, which is known for enhancing bioactivity and solubility, making it a valuable candidate for drug development.

Pharmacological Applications

1. Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Studies indicate that compounds with piperazine moieties exhibit enhanced activity against various bacterial strains. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .

2. Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. The structural modifications associated with piperazine derivatives are known to influence cell proliferation and apoptosis pathways. Preliminary studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as a lead compound for further development in oncology .

3. Dipeptidyl Peptidase IV Inhibition

The compound has been explored for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial in managing type 2 diabetes mellitus. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels. This compound's ability to inhibit this enzyme positions it as a candidate for diabetes treatment, with ongoing research focusing on its efficacy and safety profiles .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various pathogens including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of exposure. These findings suggest that the compound could serve as a basis for developing new anticancer therapies.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and functional differences:

Reactivity and Functional Group Influence

- 3-Oxopiperazinyl Group: The 3-oxo group enhances hydrogen-bonding capacity, critical for crystallographic studies and molecular interactions in drug design. This contrasts with non-oxo piperazinyl derivatives (e.g., in ), where bulkier substituents (e.g., thioxoquinazolinone) alter pharmacological profiles .

- Amino Substituent: The free amino group at position 3 enables condensation reactions with carbonyl compounds (e.g., sodium metabisulfite adducts) to form benzimidazoles . This reactivity is shared with Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate but differs from dimethylamino analogs, which prioritize electron-donating effects in polymer chemistry .

Toxicity and Stability

- Ethyl benzoate derivatives with complex substituents (e.g., piperazinyl groups) may exhibit higher cytotoxicity than simpler analogs. For example, Ethyl 4-(dimethylamino)benzoate shows low acute toxicity in resin systems, while 3-oxopiperazinyl derivatives require further toxicological profiling .

Biological Activity

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its structural formula, which includes a benzoate moiety linked to a piperazine ring. This structural configuration is key to its biological activity, particularly in modulating various biochemical pathways.

2. Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For example, compounds with similar piperazine structures have shown efficacy in inducing apoptosis in cancer cell lines.

Case Study:

A study investigated a series of piperazine derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Piperazine Derivative C | HCT116 | 15 ± 2 |

| Piperazine Derivative D | HepG2 | 10 ± 1 |

3. Neuroprotective Effects

Recent studies have suggested that piperazine derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation.

Mechanism of Action:

The proposed mechanism involves the inhibition of specific enzymes associated with neurodegenerative processes, such as acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, which is crucial for cognitive functions.

Research Findings and Future Directions

Despite the promising biological activities associated with this compound and its analogs, comprehensive studies specifically targeting this compound are still required to elucidate its full pharmacological profile.

Ongoing Research:

Current research focuses on:

- Structure–Activity Relationship (SAR): Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies: Evaluating the therapeutic efficacy and safety profiles in animal models.

Q & A

Q. How can synthetic routes for Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate be optimized for higher yields?

Methodological Answer:

- Catalytic Hydrogenation : Reduction of nitro intermediates (e.g., ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate) using Pd/C and ammonium formate in ethanol under reflux achieves ~70% yield. Excess ammonium formate (6 mmol per 1 mmol substrate) ensures complete nitro-group reduction .

- Solvent Selection : Use polar aprotic solvents like DMF for condensation reactions (e.g., with sodium metabisulfite adducts) at 130°C to improve reaction rates and yields .

- Workup Strategies : Post-reaction purification via Celite filtration, ethyl acetate extraction, and recrystallization minimizes byproduct contamination .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions in the piperazinyl moiety) .

- NMR Spectroscopy : Key signals include the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons (δ ~6.8–7.5 ppm), and amine protons (δ ~5.5 ppm with broadening) .

- HPLC-MS : Validates purity (>97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 348.1) .

Q. How can stability issues during storage or reactions be mitigated?

Methodological Answer:

- Light and Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C in amber vials with desiccants.

- Reaction Conditions : Avoid prolonged heating in protic solvents (e.g., ethanol) to prevent ester hydrolysis. Use anhydrous DMF for high-temperature reactions .

Advanced Research Questions

Q. How does the 3-oxopiperazinyl group influence pharmacological activity in related benzimidazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The 3-oxo group enhances hydrogen-bonding potential, improving target binding (e.g., antimycobacterial activity against Mycobacterium tuberculosis H37Rv). Compare analogs with 4-methylpiperazinyl or cyclohexylamino substituents for activity shifts .

- In Silico Docking : Use software like AutoDock Vina to model interactions with mycobacterial enzyme active sites, focusing on the oxopiperazinyl moiety’s role in binding affinity .

Q. What mechanistic insights explain contradictory catalytic effects of ethyl benzoate derivatives in polymerization?

Methodological Answer:

- Catalyst Poisoning vs. Activation : In MgCl₂/TiCl₄/Al(iBu)₃ systems, ethyl benzoate initially increases active center concentration (Q) by removing adsorbed Al species but poisons sites at higher concentrations, reducing stereoregularity .

- Kinetic Analysis : Monitor chain-transfer rates via GPC; ethyl benzoate decreases chain transfer to Al alkyls, increasing polymer molecular weight (e.g., from Mₙ 50k to 120k with 4.5 mol% Ti) .

Q. How can synthetic byproducts or impurities be systematically identified and resolved?

Methodological Answer:

- LC-MS/MS Profiling : Detect trace impurities (e.g., unreacted 3-nitro precursors or hydrolyzed benzoic acids) using reverse-phase C18 columns and gradient elution.

- Regioselectivity Challenges : Optimize stoichiometry of piperazine coupling agents (e.g., 1.2–1.5 equivalents) to minimize di-substituted byproducts .

Q. What strategies validate the compound’s role in PET radiotracer development?

Methodological Answer:

- Radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes at the ethyl ester or amino group. Compare pharmacokinetics with analogs like ¹¹C-DASB (serotonin transporter ligand) .

- In Vivo Imaging : Use MRI-guided PET to assess blood-brain barrier penetration and target engagement in neurological models .

Data Contradictions and Resolution

Q. Why do studies report conflicting effects of ethyl benzoate derivatives on catalyst activity?

Resolution : Contradictions arise from concentration-dependent dual roles (activator vs. poison). For example, in polymerization:

Q. How can discrepancies in antimycobacterial activity between analogs be rationalized?

Resolution : Varying substituents (e.g., 3-oxopiperazinyl vs. 4-methylpiperazinyl) alter lipophilicity and target binding. For example:

- 3-Oxopiperazinyl : Higher polarity improves solubility but may reduce membrane permeability .

- 4-Methylpiperazinyl : Increased hydrophobicity enhances intracellular accumulation but may lower target affinity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.